Product packaging for 1-(3-bromophenyl)-N-phenylmethanimine(Cat. No.:CAS No. 18467-14-6)

1-(3-bromophenyl)-N-phenylmethanimine

Cat. No.: B14704301
CAS No.: 18467-14-6
M. Wt: 260.13 g/mol
InChI Key: NYABDCSKNPLCRF-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N-phenylmethanimine is a chemical compound of interest in organic and medicinal chemistry research. It features an imine functional group (–C=N–), also known as a Schiff base, which is a key building block for the construction of more complex nitrogen-containing molecules . Imines like this one are typically synthesized via the condensation of a primary amine with a carbonyl compound and are well-known for their broad spectrum of potential biological activities, which include antimicrobial, analgesic, and anticonvulsant properties . The presence of the bromine atom on the phenyl ring offers a versatile site for further functionalization through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the creation of diverse compound libraries for pharmaceutical and materials research . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrN B14704301 1-(3-bromophenyl)-N-phenylmethanimine CAS No. 18467-14-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18467-14-6

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

1-(3-bromophenyl)-N-phenylmethanimine

InChI

InChI=1S/C13H10BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-10H

InChI Key

NYABDCSKNPLCRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromophenyl N Phenylmethanimine

Direct Condensation Approaches

The most conventional and straightforward method for synthesizing 1-(3-bromophenyl)-N-phenylmethanimine is the direct condensation reaction between 3-bromobenzaldehyde (B42254) and aniline (B41778). This reaction is a classic example of imine or Schiff base formation, which involves the nucleophilic addition of the primary amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com

Optimization of Reaction Conditions for Imine Formation

The formation of imines is a reversible equilibrium reaction. nih.gov Consequently, optimizing reaction conditions is paramount to drive the reaction towards the product and maximize the yield of this compound. A critical factor is the removal of the water byproduct as it forms, which shifts the equilibrium forward in accordance with Le Châtelier's principle. A common laboratory technique to achieve this is azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene. nih.gov

The reaction rate is also dependent on pH. The process requires acid catalysis to protonate the intermediate carbinolamine, making the hydroxyl group a better leaving group (water). libretexts.org However, excessively acidic conditions (low pH) can be detrimental, as they will protonate the aniline reactant, rendering it non-nucleophilic and halting the initial addition step. openochem.org Therefore, a slightly acidic environment, often achieved by adding a catalytic amount of a weak acid like glacial acetic acid, is optimal. researchgate.netresearchgate.net

Modern, environmentally conscious methods have also been developed, such as performing the reaction under solvent- and catalyst-free conditions. In these approaches, precisely mixing the aldehyde and amine and applying a vacuum or pressure reduction can effectively remove the water formed, driving the reaction to completion with high yields. scirp.orgscirp.org

ParameterConditionRationale
Water Removal Azeotropic distillation (e.g., Dean-Stark) or pressure reductionShifts the reaction equilibrium towards the imine product. nih.gov
pH Slightly acidic (e.g., catalytic acetic acid)Catalyzes the dehydration step without deactivating the amine nucleophile. libretexts.orgopenochem.org
Temperature Elevated (reflux)Increases reaction rate and facilitates azeotropic water removal.
Reactants Equimolar amountsEnsures efficient conversion without excess starting material.
Environment Solvent-freeReduces waste and can lead to high purity products without extensive purification. scirp.org

Catalyst Systems in Imine Synthesis

While direct condensation can proceed without a catalyst, particularly at high temperatures, the reaction is significantly accelerated by the presence of a catalyst.

Acid Catalysts : Brønsted acids are the most common catalysts for this transformation. Weak acids like glacial acetic acid are frequently employed to facilitate the dehydration of the carbinolamine intermediate. researchgate.netresearchgate.net Other acids such as p-toluenesulfonic acid (p-TSA) can also be used.

Metal Catalysts : Various transition metal catalysts, including those based on palladium, gold, copper, and iron, can promote imine formation, often as part of a larger cascade or one-pot reaction sequence. nih.govgoogle.comchemrevlett.com For instance, palladium catalysts have been used for the one-pot synthesis of imines from benzyl (B1604629) alcohols and primary amines, where the catalyst first facilitates the oxidation of the alcohol to an aldehyde, which then condenses with the amine. google.com

Organocatalysts : Simple organic molecules can also catalyze imine formation. Pyrrolidine, for example, has been shown to be an effective organocatalyst, proceeding via an iminium activation mechanism under mild, metal-free conditions. organic-chemistry.org

Catalyst TypeExample(s)Role in Reaction
Brønsted Acid Glacial Acetic Acid, p-Toluenesulfonic Acid (p-TSA)Protonates the hydroxyl group of the carbinolamine intermediate, facilitating its elimination as water. libretexts.org
Metal Catalyst Pd/C, Au/TiO₂, CuI, FeCl₃Can facilitate tandem reactions, such as oxidation-condensation, to form the imine in one pot. google.comchemrevlett.com
Organocatalyst PyrrolidineActivates the aldehyde via iminium ion formation, promoting nucleophilic attack by the amine. organic-chemistry.org

Solvent Effects and Reaction Efficiency

The choice of solvent can significantly impact the efficiency of imine synthesis. The ideal solvent should be inert to the reactants and facilitate the removal of water.

Aprotic Solvents : Toluene and benzene (B151609) are effective choices as they can form an azeotrope with water, allowing for its continuous removal via a Dean-Stark apparatus, thereby driving the reaction to completion. nih.gov

Protic Solvents : Alcohols like ethanol (B145695) are also commonly used. researchgate.netresearchgate.net While they cannot remove water azeotropically, the reaction can still proceed to high yield, especially with a catalyst and at reflux temperatures, as the equilibrium may sufficiently favor the product.

Aqueous Media : Although counterintuitive, as water is a product, imine synthesis has been demonstrated to be effective in aqueous media under mild, catalyst-free conditions. researchgate.net In some cases, the imine product is insoluble in water and precipitates out of the solution, which effectively removes it from the equilibrium and drives the reaction forward. researchgate.net

Solvent-Free Conditions : As mentioned, eliminating the solvent entirely is a green and efficient approach. The reaction between the neat aldehyde and amine, coupled with vacuum to remove water, can provide the pure product in excellent yield without the need for solvent-based purification. scirp.orgscirp.org

Alternative Synthetic Routes to this compound

Beyond direct condensation, alternative routes can be employed, which typically involve different starting materials or reaction pathways.

Precursor Amine and Aldehyde Synthesis Considerations

Synthesis of 3-Bromobenzaldehyde: There are several established methods for preparing 3-bromobenzaldehyde:

Bromination of Benzaldehyde (B42025) : Direct bromination of benzaldehyde can yield the 3-bromo isomer. One efficient process involves treating benzaldehyde with bromine chloride in the presence of a Lewis acid catalyst like aluminum chloride, using a polar chloroalkane such as 1,2-dichloroethane (B1671644) as the solvent. google.comjustia.com

From 1,3-Dibromobenzene (B47543) : This route involves a metal-halogen exchange. 1,3-dibromobenzene is treated with n-butyllithium to form 3-bromophenyllithium, which is then quenched with N,N-dimethylformamide (DMF) to yield 3-bromobenzaldehyde after acidic workup.

From 3-Nitrobenzaldehyde (B41214) : The nitro group in 3-nitrobenzaldehyde can be converted to a bromine atom, though this is a less direct route. wikipedia.org

Starting MaterialKey ReagentsTypical Solvent
BenzaldehydeBrCl, AlCl₃1,2-Dichloroethane google.comjustia.com
1,3-Dibromobenzene1) n-BuLi 2) DMFToluene, Hexane
3-Nitrobenzaldehyde(Multi-step process)N/A wikipedia.org

Synthesis of Aniline: Aniline is a commodity chemical, but its synthesis is a foundational organic reaction:

Reduction of Nitrobenzene : This is the dominant industrial method. chemicalbook.com Nitrobenzene is reduced to aniline via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). chemicalbook.combritannica.com For laboratory-scale synthesis, other reducing agents are effective, including metals in acidic media (e.g., iron in acetic acid) or stannous chloride (SnCl₂) in ethanol. youtube.com

Amination of Aryl Halides : Copper-catalyzed amination of chlorobenzene (B131634) with ammonia (B1221849) is a known industrial process. chemicalbook.comorganic-chemistry.org

Starting MaterialKey ReagentsMethod
NitrobenzeneH₂, Pd/CCatalytic Hydrogenation chemicalbook.com
NitrobenzeneFe, Acetic AcidMetal/Acid Reduction youtube.com
NitrobenzeneSnCl₂, EthanolMetal Salt Reduction youtube.com
ChlorobenzeneNH₃, Cu catalystNucleophilic Aromatic Substitution chemicalbook.com

Oxidation-Based Methodologies for Imine Formation

Instead of starting with an aldehyde, this compound can be formed from precursors in different oxidation states. These methods often combine oxidation and condensation into a single, one-pot procedure.

From Benzyl Alcohol and Aniline : A one-pot reaction can be performed starting with 3-bromobenzyl alcohol and aniline. An oxidant is used to convert the alcohol to the corresponding aldehyde in situ. The newly formed 3-bromobenzaldehyde then immediately reacts with the aniline present in the mixture to form the imine. Manganese dioxide (MnO₂) is a common stoichiometric oxidant for this type of transformation. organic-chemistry.org Catalytic aerobic oxidation methods using metal catalysts are also prevalent. organic-chemistry.org

From Amino Alcohols : A more novel approach involves the quinone-catalyzed oxidative deformylation of 1,2-amino alcohols. beilstein-journals.org This organocatalytic method uses readily accessible amino alcohol precursors and proceeds via an oxidative C-C bond cleavage to generate the imine. beilstein-journals.org

These alternative routes offer flexibility, particularly if the corresponding alcohol is more readily available or less expensive than the aldehyde.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a central focus of modern chemical research. In the synthesis of imines, including this compound, green chemistry principles are increasingly being applied to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. rsc.orgchemistryviews.org Traditional methods for imine synthesis often involve volatile organic solvents and require high temperatures, leading to significant environmental impact. chemistryviews.orgacs.org Green alternatives focus on solvent-free conditions, the use of alternative energy sources, and the application of recyclable catalysts.

One of the primary green strategies in imine synthesis is the adoption of solvent-free reaction conditions. rsc.orgsphinxsai.comresearchgate.net This approach, often facilitated by microwave irradiation, significantly reduces pollution and simplifies product purification. sphinxsai.comresearchgate.net Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times, higher yields, and enhanced energy efficiency compared to conventional heating methods. nih.govresearchgate.netnih.gov For the synthesis of this compound, a solvent-free microwave-assisted approach would involve the direct reaction of 3-bromobenzaldehyde and aniline. This method aligns with green chemistry principles by being atom-economical and reducing the generation of solvent waste. nih.gov

Another green approach involves the use of environmentally friendly solvents, with water being a prime example. digitellinc.com While imine formation is a condensation reaction that produces water, conducting the synthesis in an aqueous medium can offer advantages in terms of safety and environmental impact. digitellinc.com The use of sonication in conjunction with water as a solvent has been shown to enhance reaction rates and efficiency in imine synthesis. digitellinc.com

Furthermore, the development of recyclable catalysts represents a significant advancement in green imine synthesis. acs.orgrsc.org For instance, cobalt-doped manganese tungstate (B81510) has been demonstrated as an effective and recyclable catalyst for imine formation at room temperature in the absence of acidic promoters. acs.org Such catalysts offer the advantage of being easily separated from the reaction mixture and reused, which is crucial from an industrial perspective. acs.org The application of micellar catalysis, where reactions are carried out in water using surfactants to form micelles, is another emerging green technique that can facilitate imine synthesis in aqueous media. rsc.orgrsc.org

Supercritical carbon dioxide (sc-CO₂) has also been explored as a green solvent and promoter for imine synthesis. chemistryviews.org In this method, the water produced during the reaction forms carbonic acid with CO₂, which in turn catalyzes the reaction. chemistryviews.org This autocatalytic process in a non-toxic and readily available medium presents a highly sustainable route for the production of imines. chemistryviews.org

The following table summarizes various green synthetic methodologies that can be applied to the synthesis of this compound, based on established green protocols for imine formation.

MethodCatalystSolventReaction TimeYield (%)Reference
Microwave IrradiationNoneSolvent-free2-5 min>90 sphinxsai.comresearchgate.net
SonicationNoneWater1-2 h~85-95 digitellinc.com
Heterogeneous CatalysisCobalt-doped manganese tungstateNone6-8 h~73 acs.org
Supercritical CO₂Autocatalytic (Carbonic Acid)sc-CO₂2-4 h>95 chemistryviews.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each nucleus can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(3-bromophenyl)-N-phenylmethanimine provides crucial information about the arrangement of protons in the molecule. The spectrum is characterized by a series of signals in the aromatic region and a distinctive singlet for the iminic proton.

The protons of the 3-bromophenyl ring and the N-phenyl ring resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the electronegativity of the bromine atom and the imine group, the protons on the 3-bromophenyl ring exhibit a complex splitting pattern. The proton ortho to the imine group is expected to be the most deshielded. The protons on the N-phenyl ring also show characteristic multiplets. A key feature of the ¹H NMR spectrum is the singlet corresponding to the methanimine (B1209239) proton (CH=N), which typically appears at a downfield chemical shift, often above δ 8.0 ppm, due to the electron-withdrawing nature of the carbon-nitrogen double bond.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Imine-H> 8.0s (singlet)
Aromatic-H7.0 - 8.0m (multiplet)

Note: The data in this table is predicted based on the analysis of structurally similar compounds. Experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The most downfield signal in the ¹³C NMR spectrum is typically that of the iminic carbon (C=N), which resonates in the range of δ 155-165 ppm. The aromatic carbons of both the 3-bromophenyl and N-phenyl rings appear in the region of δ 120-150 ppm. The carbon atom attached to the bromine (C-Br) in the 3-bromophenyl ring can be identified by its characteristic chemical shift, which is influenced by the heavy atom effect of bromine. The remaining aromatic carbons can be assigned based on their chemical environments and by comparison with spectra of related compounds.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N155 - 165
Aromatic C-Br~122
Aromatic C120 - 150

Note: The data in this table is predicted based on the analysis of structurally similar compounds. Experimental values may vary.

Two-Dimensional NMR Techniques for Structural Assignment

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the aromatic rings, aiding in the assignment of the complex multiplets. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon resonances.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the imine group and the aromatic rings.

A strong and sharp absorption band in the region of 1620-1640 cm⁻¹ is a hallmark of the C=N stretching vibration of the imine functional group. The presence of aromatic rings is indicated by multiple bands. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. Additionally, the C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=N Stretch (Imine)1620 - 1640Strong, Sharp
Aromatic C-H Stretch> 3000Medium to Weak
Aromatic C=C Stretch1450 - 1600Medium to Strong, Sharp
C-Br Stretch< 700Medium to Strong

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₁₃H₁₀BrN. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass to confirm the elemental composition with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization Mass Spectrometry (EIMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for separating, identifying, and quantifying compounds. nih.govsciex.comfda.gov.tw In the analysis of this compound, a reversed-phase C18 column would typically be used for separation. nih.gov The mobile phase often consists of a gradient mixture of water and acetonitrile (B52724) or methanol, with an acid modifier like formic acid to facilitate protonation and improve chromatographic peak shape and ionization efficiency. nih.govsciex.com The mass spectrometer, often a triple quadrupole or high-resolution instrument like a Q-Orbitrap, would be operated in positive ion mode, detecting the protonated molecule [M+H]⁺. researchgate.netnih.gov

Electron Ionization Mass Spectrometry (EIMS) provides detailed structural information through characteristic fragmentation patterns. The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for all bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. researchgate.net

The fragmentation of N-benzylideneaniline derivatives is well-documented. nist.gov For this compound, key fragmentation pathways under EIMS would involve cleavage at various points of the molecular structure. The primary fragmentation is the α-cleavage, which can lead to the formation of several key ions. nih.govmiamioh.edu

Expected EIMS Fragmentation Data for this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Ion Formula of Fragment
260 262 [M]⁺ (Molecular Ion) [C₁₃H₁₀BrN]⁺
182 184 [C₇H₄Br]⁺ Bromophenyl cation
155 157 [C₆H₄Br]⁺ Bromophenyl radical cation
104 [C₇H₆N]⁺ Phenylmethanimine fragment
91 [C₆H₅N]⁺ Phenylnitrile fragment

This interactive table summarizes the primary ions expected in the electron ionization mass spectrum.

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis and Stereochemistry (E/Z Isomerism)

The core structure of this compound features a C=N imine double bond, which gives rise to E/Z isomerism. youtube.com In N-benzylideneanilines, the E-isomer is generally found to be thermodynamically more stable than the Z-isomer. unige.chresearchgate.net This stability is due to reduced steric hindrance. The isomerization between the two forms can be induced by light or heat, with the inversion at the nitrogen atom being a suggested pathway in the ground state. unige.chnih.govrsc.org

The molecule is non-planar. Conformational analysis, typically performed using computational methods like Density Functional Theory (DFT) or molecular mechanics, reveals key structural parameters. unige.chnih.govmdpi.comnih.govresearchgate.net The two phenyl rings are not coplanar with the central C=N bond. The bromophenyl ring (attached to the carbon) and the phenyl ring (attached to the nitrogen) are twisted out of the plane of the imine bond.

Predicted Conformational Parameters for E-1-(3-bromophenyl)-N-phenylmethanimine

Parameter Description Predicted Value Range
C=N bond length Length of the central imine double bond ~1.28 Å
Dihedral Angle 1 (τ₁) Twist angle of the bromophenyl ring relative to the C=N plane 30° - 50°
Dihedral Angle 2 (τ₂) Twist angle of the N-phenyl ring relative to the C=N plane 40° - 60°

This interactive table presents the likely conformational details based on studies of analogous compounds. unige.chresearchgate.net

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of weak intermolecular interactions. nih.gov For this compound, the presence of the bromine atom and aromatic rings introduces several specific interactions that are crucial for stabilizing the crystal structure. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms like nitrogen or even another bromine atom (Br···Br interactions). mdpi.comnih.govmdpi.com These interactions, though weak, can be highly directional and play a significant role in the supramolecular assembly. mdpi.com

C-H···π Interactions: Hydrogen atoms attached to the carbon atoms of the phenyl rings can interact with the electron cloud of an adjacent aromatic ring. These C-H···π interactions are another important factor in the cohesion of the crystal structure. um.edu.myresearchgate.net

Other Weak Interactions: Van der Waals forces and potentially weak C-H···N or C-H···Br hydrogen bonds also contribute to the crystal packing. nih.govmdpi.com The interplay of these numerous weak and dispersive interactions is thought to be essential for the properties of the crystal. researchgate.net

Potential Intermolecular Interactions in the Crystal Lattice

Interaction Type Description Typical Distance
Halogen Bond (Br···N/Br) Interaction involving the electrophilic region of the bromine atom 3.0 - 3.5 Å
π-π Stacking Attraction between aromatic rings 3.5 - 4.0 Å (centroid-centroid)

This interactive table outlines the key intermolecular forces expected to govern the crystal packing of the title compound.

Reactivity and Mechanistic Investigations of 1 3 Bromophenyl N Phenylmethanimine

Carbon-Nitrogen Double Bond Reactivity

The reactivity of 1-(3-bromophenyl)-N-phenylmethanimine is primarily centered around its carbon-nitrogen double bond (imine group). This functional group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This inherent polarity dictates its susceptibility to a variety of chemical transformations, particularly nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the imine group in this compound is a prime target for nucleophiles. This leads to the formation of a new single bond at the carbon and the reduction of the C=N double bond.

Asymmetric nucleophilic additions to imines are a powerful strategy for the stereoselective synthesis of chiral amines. In the case of this compound, this involves the addition of a nucleophile to the prochiral imine carbon, guided by a chiral catalyst or auxiliary to produce an enantioenriched product.

Organocatalysis, utilizing small chiral organic molecules, has emerged as a key methodology for such transformations. For instance, iminium catalysis can be employed to achieve enantioselective alkylation of electron-rich aromatic systems. princeton.edu While direct studies on this compound are not prevalent, analogous reactions with other imines and electron-rich benzenes demonstrate the feasibility of this approach. The reaction mechanism typically involves the activation of an α,β-unsaturated aldehyde by a chiral amine catalyst to form a chiral iminium ion. This ion then reacts with a nucleophile, and the subsequent hydrolysis releases the chiral product and regenerates the catalyst. The enantioselectivity of these additions is highly dependent on the structure of the catalyst, which creates a specific chiral environment around the reaction center.

Hydroboration is a versatile method for the reduction of imines to their corresponding amines. For this compound, this reaction involves the addition of a boron hydride reagent across the C=N double bond, followed by a workup step to yield N-(3-bromobenzyl)aniline. This process is an effective and often chemoselective method for imine reduction. researchgate.net

The reaction is typically catalyzed by various metal complexes, with recent advancements focusing on earth-abundant metals like iron. digitellinc.com Catalytic systems facilitate the transfer of a hydride from the boron reagent, such as pinacolborane (HBpin), to the electrophilic imine carbon. researchgate.netdigitellinc.com The process can be considered an "inverse hydroboration" where a nucleophilic boryl radical adds to the imine, followed by hydrogen abstraction. acs.org A wide range of imine substrates, including those with halogen substitution patterns, undergo hydroboration smoothly, yielding the amine products in good to excellent yields. digitellinc.com The use of catalysts allows for milder reaction conditions and high functional group tolerance. frontiersin.org

Below is a table summarizing typical catalytic systems used for the hydroboration of imines, which are applicable to this compound.

Catalyst SystemBoron ReagentSubstrate ScopeTypical ConditionsRef
Iron-based complexesHBpinWide range of aldimines and ketiminesLow catalyst loading (e.g., 1 mol%), Toluene, 70°C researchgate.netdigitellinc.com
Precious metal catalysts (Ru, Rh)HBpin, CatecholboraneImines, NitrilesVaries, often mild conditions rsc.org
Main group catalysts (e.g., Zinc)HBpinN-heteroarenes, IminesVaries frontiersin.org
Photocatalytic systemsNHC-boranesIminesVisible light, Diphenyl disulfide promoter acs.org

Cycloaddition Reactions of Imine Derivatives (e.g., Nitrones)

While imines themselves can participate in cycloadditions, their derivatives, particularly nitrones, are exceptionally useful in 1,3-dipolar cycloaddition reactions. A nitrone can be conceptually derived from this compound by oxidation or, more commonly, synthesized from 3-bromobenzaldehyde (B42254) and an N-substituted hydroxylamine. Such a nitrone, for example, C-(3-bromophenyl)-N-phenylnitrone, serves as a 1,3-dipole for constructing five-membered heterocyclic rings. organicreactions.orgrsc.org

The [3+2] cycloaddition between a nitrone and a dipolarophile (such as an alkene or alkyne) is a concerted, pericyclic reaction that forms a five-membered isoxazolidine (B1194047) (with alkenes) or isoxazoline (B3343090) (with alkynes) ring. wikipedia.org This reaction is highly valuable due to its ability to stereospecifically generate complex molecular architectures with high atom economy. rsc.orgwikipedia.org The nitrone acts as the three-atom component (the 1,3-dipole), which reacts across the two atoms of the dipolarophile's double or triple bond. organicreactions.orgwikipedia.org This process leads to the simultaneous formation of a new C-C and a new C-O bond. wikipedia.org The reaction has been successfully applied to a variety of nitrones and dipolarophiles, including strained systems like cyclic allenes. rsc.orgacs.orgnih.gov

The general pathway for the [3+2] cycloaddition of a nitrone derived from 3-bromobenzaldehyde with an alkene is illustrated below:

Figure 1: General scheme of a [3+2] cycloaddition reaction between a nitrone and an alkene to form an isoxazolidine ring.

The outcome of [3+2] cycloaddition reactions is governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: The regiochemistry of the addition is primarily controlled by the electronic properties of the substituents on both the nitrone and the dipolarophile, a phenomenon well-explained by frontier molecular orbital (FMO) theory. wikipedia.orgmdpi.com

Interaction 1 (HOMOdipolarophile-LUMOnitrone): This interaction is dominant when the dipolarophile bears an electron-donating group (EDG). The largest orbital coefficient in the HOMO of the dipolarophile (the internal carbon) interacts with the largest coefficient in the LUMO of the nitrone (the carbon atom), leading to the formation of a 5-substituted isoxazolidine . wikipedia.org

Interaction 2 (HOMOnitrone-LUMOdipolarophile): This interaction governs the reaction when the dipolarophile has an electron-withdrawing group (EWG). The largest orbital coefficient in the HOMO of the nitrone (the oxygen atom) interacts with the largest coefficient in the LUMO of the dipolarophile (the terminal carbon), favoring the formation of a 4-substituted isoxazolidine . wikipedia.org

The regioselectivity in the cycloaddition of a C-(3-bromophenyl)nitrone is summarized in the following table.

Dipolarophile (Alkene) Substituent (R')Dominant FMO InteractionPredicted Major RegioisomerRef
Electron-Donating Group (e.g., Alkyl, Aryl)HOMOdipolarophile-LUMOnitrone5-substituted isoxazolidine wikipedia.org
Electron-Withdrawing Group (e.g., Ester, Ketone)HOMOnitrone-LUMOdipolarophile4-substituted isoxazolidine wikipedia.org

Stereoselectivity: The [3+2] cycloaddition of nitrones is typically stereospecific with respect to the dipolarophile; the geometry of the alkene (cis or trans) is retained in the resulting isoxazolidine ring. wikipedia.org However, the diastereoselectivity of the reaction can be variable, depending on the steric hindrance of the substituents on both the nitrone and the dipolarophile. rsc.org In reactions with cyclic allenes, for example, a notable preference for the endo isomer has been observed, leading to the controlled formation of two new stereogenic centers. acs.org Computational studies, such as DFT calculations, are often used to predict and rationalize the observed selectivity trends in these complex reactions. acs.orgmdpi.com

Reactivity at Aromatic Rings

The two phenyl rings in this compound exhibit distinct reactivity profiles in aromatic substitution reactions due to the influence of their respective substituents.

Bromine Substitution Reactions (e.g., Cross-Coupling)

The bromine atom on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example.

In a typical Suzuki-Miyaura reaction, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding biaryl imine. nrochemistry.comorganic-chemistry.orglibretexts.org The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. nrochemistry.comlibretexts.org

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalystBaseSolventTemp (°C)Yield (%)
1BromobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O100>95
24-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane8098
31-Bromo-4-nitrobenzene[Pd(L)Cl₂]Na₂CO₃DMF/H₂O11099

This table presents representative data for Suzuki-Miyaura reactions of various aryl bromides to illustrate typical conditions and yields. Specific results for this compound would require experimental investigation. researchgate.netnih.gov

Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination, could similarly be employed to further functionalize the molecule at the bromine position, highlighting its utility as a synthetic intermediate.

Electrophilic Aromatic Substitution Potentials

The imine group and the bromine atom influence the regioselectivity of electrophilic aromatic substitution (EAS) on both phenyl rings.

On the N-phenyl ring: The nitrogen atom of the imine can donate its lone pair of electrons into the phenyl ring through resonance, making this ring more electron-rich than the brominated ring. This activating effect directs incoming electrophiles to the ortho and para positions (positions 2', 4', and 6'). wikipedia.orglibretexts.orglibretexts.org

Consequently, electrophilic substitution is expected to occur preferentially on the N-phenyl ring due to its activated nature compared to the deactivated 3-bromophenyl ring.

Oxidative and Reductive Transformations

The imine functional group is susceptible to both reduction and oxidation, leading to the formation of amines or more highly oxidized nitrogen-containing compounds, respectively.

Reduction Methods for Imine to Amine Conversion

The reduction of the imine double bond in this compound to the corresponding secondary amine, 1-(3-bromophenyl)-N-phenylmethanamine, can be achieved through several established methods.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or ruthenium. researchgate.net The reaction conditions, including hydrogen pressure and temperature, can be optimized to achieve high yields of the desired amine. researchgate.net

Hydride Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of imines. youtube.com Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity and ease of handling. researchgate.netmasterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in an alcoholic solvent. youtube.com

Table 2: Representative Conditions for the Reduction of N-Benzylideneaniline

This table provides typical reaction conditions for the reduction of a closely related compound, N-benzylideneaniline, and is illustrative of the methods applicable to this compound. researchgate.netamherst.edu

Oxidative Transformations

The oxidation of N-benzylideneaniline derivatives can lead to a variety of products depending on the oxidant and reaction conditions.

Oxidation to Oxaziridines and Nitrones: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are known to oxidize imines. acs.orgrsc.org The reaction can proceed through a concerted or a two-step mechanism to form an oxaziridine (B8769555), a three-membered ring containing oxygen, nitrogen, and carbon. acs.orgacademie-sciences.fr In some cases, rearrangement of the oxaziridine or direct oxidation can lead to the formation of nitrones. rsc.org The presence of electron-donating or withdrawing groups on the aromatic rings can influence the reaction pathway and product distribution. organic-chemistry.orgresearchgate.net

Oxidative Cleavage: Under certain conditions, the C=N bond of an imine can be cleaved. nih.govtandfonline.com This can lead to the formation of the corresponding aldehyde (3-bromobenzaldehyde) and nitrosobenzene (B162901) derivatives, although this is a less common transformation compared to reduction or oxidation to oxaziridines. The use of specific oxidants can promote this cleavage. researchgate.netmdpi.com

Mechanistic Studies of this compound Reactions

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its characteristic reactions can be inferred from studies on analogous systems.

Suzuki-Miyaura Coupling: The mechanism of the Suzuki-Miyaura reaction is well-understood and involves a catalytic cycle with a palladium catalyst. The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. nrochemistry.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. libretexts.org

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

An electrophile attacks the π-electron system of one of the aromatic rings, forming a C-E bond and the arenium ion. libretexts.org

A base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring. libretexts.org The directing effects of the bromine and imine substituents determine the preferred position of attack by influencing the stability of the intermediate arenium ion.

Imine Reduction with Sodium Borohydride: The reduction of the imine involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbon atom of the C=N double bond. This forms a nitrogen anion intermediate, which is then protonated by the solvent (typically an alcohol) to yield the secondary amine. masterorganicchemistry.comamherst.edu

Imine Oxidation with Peroxy Acids: The mechanism of imine oxidation with peroxy acids is believed to be analogous to the epoxidation of alkenes. The peroxy acid delivers an oxygen atom to the imine in a concerted fashion, forming the oxaziridine ring and a carboxylic acid byproduct. acs.orgacs.org The reaction is thought to proceed through a "butterfly" transition state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods use the principles of quantum mechanics to model molecular behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For a molecule like 1-(3-bromophenyl)-N-phenylmethanimine, DFT calculations would typically be employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. Conceptual DFT would also allow for the calculation of reactivity descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index, providing insights into the molecule's reactivity.

Ab Initio and Semiempirical Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) could provide a highly accurate description of the electronic structure. Semiempirical methods, which use some experimental parameters to simplify calculations, could also be used for larger systems or for a preliminary, less computationally expensive analysis.

Molecular Electron Density Theory (MEDT) for Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a theoretical framework used to study the mechanisms of organic reactions based on the analysis of the electron density.

Analysis of Electron Localization Function (ELF)

An analysis of the Electron Localization Function (ELF) would provide a detailed picture of the electron distribution and bonding in this compound. ELF analysis allows for the visualization of core, bonding, and non-bonding electron pairs, which is crucial for understanding the molecule's reactivity and the nature of its chemical bonds.

Understanding Global Electronic Flux and Reactivity Descriptors

Within the MEDT framework, the global electronic flux can be analyzed to understand the flow of electron density during a chemical reaction. This, along with other reactivity descriptors derived from the conceptual DFT, helps in predicting the feasibility and pathways of reactions involving the title compound.

Prediction of Molecular Conformations and Electronic Structure

Computational methods are essential for predicting the stable three-dimensional arrangements (conformations) of a molecule. For this compound, computational scans of potential energy surfaces would identify the most stable conformers and the energy barriers between them. These studies would also provide a detailed description of the electronic structure, including the distribution of molecular orbitals and the molecular electrostatic potential, which are key to understanding its intermolecular interactions and chemical behavior.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the computational and theoretical simulation of spectroscopic properties for the compound this compound. Consequently, detailed research findings and data tables for its simulated spectroscopic profile (such as UV-Vis, NMR, or IR spectra) are not available.

Further computational studies would be required to generate and analyze the theoretical spectroscopic data for this specific molecule. Such studies would involve methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict its electronic absorption, nuclear magnetic resonance, and vibrational spectra.

Applications of 1 3 Bromophenyl N Phenylmethanimine in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

The presence of a bromine atom on the phenyl ring of 1-(3-bromophenyl)-N-phenylmethanimine allows for its use as a key intermediate in the construction of more complex molecular architectures through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, is particularly relevant in this context. While direct studies on this compound are not extensively documented, the reactivity of analogous brominated imines in such reactions provides strong evidence for its synthetic utility. nih.govnih.gov

For instance, palladium-catalyzed Suzuki cross-coupling reactions of similar N-aryl imines bearing bromo-substituents have been successfully employed to synthesize a variety of biaryl imine derivatives. mdpi.comnih.govresearchgate.netmdpi.com In these reactions, the bromine atom is substituted with various aryl or heteroaryl groups from boronic acid reagents, leading to the formation of new carbon-carbon bonds. This methodology is tolerant of a wide range of functional groups and generally proceeds with high yields.

The general scheme for such a transformation involving this compound would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. This would yield a more complex imine product with a new aryl substituent in place of the bromine atom.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Aryl BromideCoupling PartnerCatalystBaseSolventProductYield (%)Reference
1-bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K2CO3Water4-fluorobiphenyl~90% mdpi.com
BromobenzenePhenylboronic acidPd(II)-iminophosphine complexCs2CO3DioxaneBiphenyl99% researchgate.net
Aryl HalidesAryl Boronic AcidsPd-phosphinous acid complexVariousWaterBiphenylsGood to Excellent nih.gov

This capacity for modification makes this compound a valuable starting material for the synthesis of complex molecules that are of interest in medicinal chemistry and materials science. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net

Scaffold for Heterocyclic Compound Synthesis

The imine functionality of this compound serves as a key reactive site for the construction of various heterocyclic ring systems.

Formation of Oxazepine Derivatives

1,3-Oxazepines are seven-membered heterocyclic compounds that have attracted significant interest due to their diverse biological activities. uobabylon.edu.iquokerbala.edu.iqorientjchem.orgpnrjournal.comijnc.ir A common and effective method for the synthesis of 1,3-oxazepine-4,7-diones is the [2+5] cycloaddition reaction between an imine (Schiff base) and a cyclic anhydride (B1165640), such as maleic anhydride or phthalic anhydride. uobabylon.edu.iquokerbala.edu.iqorientjchem.orgpnrjournal.com

The reaction of this compound with maleic anhydride is expected to proceed via a concerted pericyclic mechanism to yield a 1,3-oxazepine-4,7-dione derivative. This transformation provides a direct route to this important class of heterocyclic compounds.

Table 2: Synthesis of 1,3-Oxazepine-4,7-diones from Imines and Anhydrides

ImineAnhydrideSolventConditionsProductReference
Various IminesMaleic AnhydrideTolueneReflux1,3-Oxazepine-4,7-dione orientjchem.org
AzoiminesMaleic/Phthalic AnhydrideDry Benzene (B151609)RefluxAzo-substituted 1,3-Oxazepine-4,7-diones pnrjournal.com
N,N-diethyl phenylene diamine derived iminesMaleic/Phthalic AnhydrideAbsolute Ethanol (B145695)Reflux1,3-Oxazepine-4,7-dione derivatives uobabylon.edu.iq

The versatility of this reaction allows for the synthesis of a wide range of substituted oxazepine derivatives by varying the substituents on both the imine and the anhydride.

Synthesis of Azolouobabylon.edu.iquokerbala.edu.iqorientjchem.orgtriazines via Related Reagents

Azolotriazines are a class of fused heterocyclic compounds with significant biological and pharmaceutical properties. researchgate.net While the direct synthesis of azolotriazines from this compound is not explicitly reported, related synthetic strategies involving other imines suggest a potential pathway.

A notable method for the synthesis of azolo mdpi.comuobabylon.edu.iqpnrjournal.comtriazines involves the rhodium(III)-catalyzed annulation of N-azolo imines with dioxazolones. nih.govlookchem.com This reaction proceeds through a C-H amidation followed by cyclodehydration. Although this method requires a specific N-azolo imine precursor, it highlights a modern approach to constructing fused triazine systems from imine starting materials. The synthesis of azolo[5,1-c]-1,2,4-triazines, another important isomer, has also been reviewed, indicating the broad interest in this class of compounds. researchgate.net The development of new synthetic routes to these heterocycles is an active area of research. documentsdelivered.com

Precursor for Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is crucial for asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. While there is no direct literature describing the use of this compound as a precursor for such applications, its structure contains features that could be exploited for this purpose.

The N-phenyl group and the 3-bromophenyl group could potentially be modified to introduce chiral auxiliaries or catalytically active moieties. For example, the bromine atom could be a handle for the introduction of a phosphine (B1218219) group or another coordinating group, which could then be used to form a metal complex with catalytic activity. However, this remains a hypothetical application that requires further research and development.

Coordination Chemistry and Catalytic Applications

1-(3-bromophenyl)-N-phenylmethanimine as a Ligand

Schiff bases are a well-established class of ligands in coordination chemistry due to the presence of the imine (-C=N-) group, which can readily coordinate to metal ions. The nitrogen atom of the imine has a lone pair of electrons that can be donated to a metal center, forming a coordination bond. The stability of the resulting metal complexes is often enhanced by the formation of chelate rings if other donor atoms are present in the ligand structure.

This compound can form stable complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. The imine nitrogen acts as a Lewis base, donating its electron pair to the Lewis acidic metal center.

While specific studies on this compound are not extensively documented, the formation of complexes with analogous Schiff bases containing bromophenyl groups is well-reported. For instance, Schiff bases derived from the condensation of aldehydes and amines containing bromo-substituents have been used to synthesize zinc(II) and cobalt(II) complexes. science.gov The general procedure for the formation of such complexes can be represented as:

Mn+ + xL → [MLx]n+

Where M is a metal ion, L is the this compound ligand, and x is the number of ligands coordinated to the metal center. The stoichiometry and geometry of the resulting complex depend on the metal ion, its oxidation state, and the reaction conditions. For example, new Schiff base complexes of Mn(II), Fe(III), and Cr(III) with bromo-substituted ligands have been synthesized and characterized. nih.gov

Table 1: Examples of Metal Complexes with Bromo-Substituted Schiff Base Ligands

Metal IonSchiff Base LigandResulting Complex FormulaReference
Zn(II)3-(((4-bromophenyl)imino)methyl)benzene-1,2-diolNot specified science.gov
Co(II)3-(((4-bromophenyl)imino)methyl)benzene-1,2-diolNot specified science.gov
Cr(III){N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide}[Cr(L)2Cl2]Cl researchgate.net
Fe(III){N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide}[Fe(L)2Cl2]Cl researchgate.net
Co(II){N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide}[Co(L)2Cl2] researchgate.net
Ni(II){N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide}[Ni(L)2Cl2] researchgate.net
Cu(II){N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide}[Cu(L)2Cl2] researchgate.net

The primary mode of coordination for this compound is through the nitrogen atom of the imine group. wikipedia.org This monodentate coordination is common for simple Schiff bases. The strength and nature of the metal-ligand bond are influenced by the electronic properties of both the metal and the ligand. The presence of the electron-withdrawing bromine atom on the phenyl ring can affect the electron density on the imine nitrogen, thereby influencing its donor capacity.

In more complex Schiff base ligands, additional donor atoms such as oxygen or other nitrogen atoms can lead to bidentate or polydentate coordination, resulting in the formation of stable chelate rings. ekb.eg For this compound, which is a monodentate ligand, the interaction with the metal center is primarily a σ-donation from the nitrogen lone pair. However, π-back donation from the metal's d-orbitals to the π* orbitals of the imine bond can also occur, particularly with electron-rich metals in low oxidation states. wikipedia.org This back-donation strengthens the metal-ligand bond and can influence the catalytic activity of the complex.

The geometry of the resulting complexes can vary, with common geometries including tetrahedral, square planar, and octahedral, depending on the coordination number of the metal ion and the steric bulk of the ligands. nih.gov

Catalytic Activity of this compound-Derived Complexes

Metal complexes derived from Schiff base ligands are widely used as catalysts in various organic transformations due to their stability, ease of synthesis, and tunable electronic and steric properties.

Complexes of metals like palladium, rhodium, and copper with imine-containing ligands have shown significant catalytic activity in a range of organic reactions.

Palladium-Catalyzed Reactions: Palladacycles, which are organopalladium compounds formed from the cyclometalation of ligands like Schiff bases, are effective catalysts for cross-coupling reactions. nih.gov Imine palladacycles have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds. nih.gov These catalysts are often stable in air and moisture, making them practical for synthetic applications. nih.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. The imine ligand plays a crucial role in stabilizing the palladium species throughout the catalytic cycle.

Rhodium-Catalyzed Reactions: Rhodium complexes with imine ligands have been utilized in catalytic processes such as asymmetric hydrogenation and hydroformylation. acs.orgnih.gov For instance, rhodium(I) complexes with chiral phosphine (B1218219) ligands are used for the asymmetric hydrogenation of imines to produce chiral amines. acs.org Rhodium(III)-catalyzed arylation of imines via C-H bond functionalization is another important transformation, providing a route to α-branched amines. nih.gov

Copper-Catalyzed Reactions: Copper complexes with imine ligands are versatile catalysts for various coupling reactions. nih.gov They have been employed in Chan-Lam coupling reactions for the formation of carbon-nitrogen bonds. mdpi.com Copper-catalyzed multicomponent reactions involving imines, acid chlorides, and alkynes provide an efficient route to propargylamides. researchgate.net

Table 2: Catalytic Applications of Imine-Derived Metal Complexes

MetalReaction TypeLigand TypeApplicationReference
PalladiumSuzuki-Miyaura CouplingImineC-C bond formation nih.gov
RhodiumAsymmetric HydrogenationImineSynthesis of chiral amines acs.org
CopperChan-Lam CouplingAnilido-ImineC-N bond formation mdpi.com
RhodiumArylation of IminesNot specifiedSynthesis of α-branched amines nih.gov
CopperMulticomponent ReactionImineSynthesis of propargylamides researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.com Metal complexes, particularly those of ruthenium and iridium, are commonly used as photosensitizers. wikipedia.org However, there is growing interest in using complexes of more earth-abundant metals. researchgate.net

Bis-imine derivatives, which contain two imine functionalities, can act as bidentate ligands to form stable metal complexes. These complexes can potentially be used in photoredox catalysis. The general mechanism involves the absorption of visible light by the metal complex, which promotes it to an excited state. This excited state can then engage in single-electron transfer (SET) processes with organic substrates, generating radical intermediates that can undergo further reactions. mdpi.com

For example, the photocatalytic single-electron reduction of imines can generate α-amino radicals, which are versatile intermediates for the synthesis of complex amines. mdpi.com While specific applications of bis-imine derivatives of this compound in photoredox catalysis have not been reported, the general principles suggest their potential utility in this area. The electronic properties of the ligand, influenced by the bromophenyl group, could be tuned to modulate the photophysical and redox properties of the corresponding metal complexes.

Role in Organocatalysis

Organocatalysis refers to the use of small organic molecules as catalysts for chemical transformations. Imines and their derivatives can act as organocatalysts, primarily through the formation of iminium ions or enamines as reactive intermediates. nobelprize.org

In iminium ion catalysis, a secondary amine catalyst reacts with a carbonyl compound to form a transient iminium ion, which is more electrophilic than the starting carbonyl compound. This activation allows for nucleophilic attack, leading to the formation of a new bond. nobelprize.org

In enamine catalysis, a secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine can then react with electrophiles. nobelprize.org

While this compound itself is a primary imine and not a typical organocatalyst of the amine type, its derivatives or related structures could potentially be involved in organocatalytic transformations. For instance, the asymmetric transfer hydrogenation of imines using a chiral phosphoric acid as an organocatalyst is a well-established method for the synthesis of enantiomerically enriched amines. rsc.org In such reactions, the imine is the substrate that is activated by the chiral Brønsted acid catalyst. The presence of the bromophenyl group in this compound could influence its reactivity as a substrate in such organocatalytic reductions.

Supramolecular Chemistry Involving 1 3 Bromophenyl N Phenylmethanimine

Hydrogen Bonding Interactions in Crystal Structures

In the absence of strong hydrogen bond donors like -OH or -NH2 groups, the hydrogen bonding capabilities of 1-(3-bromophenyl)-N-phenylmethanimine are expected to be dominated by weaker C-H···N and C-H···π interactions. The imine nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor for aryl C-H donors from neighboring molecules.

Additionally, weak C-H···π hydrogen bonds are a significant feature in the crystal packing of similar benzylideneaniline Schiff bases. nih.gov In these interactions, a hydrogen atom from an aromatic ring of one molecule interacts with the electron-rich π-system of an aromatic ring in an adjacent molecule. The strength and geometry of these bonds are influenced by the substitution pattern on the aromatic rings.

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of Interaction
Aromatic C-HImine NC-H···N
Aromatic C-HPhenyl Ring (π-system)C-H···π
Aromatic C-HBromophenyl Ring (π-system)C-H···π
Aromatic C-HBromine AtomC-H···Br

π-Stacking and Aromatic Interactions

The planar aromatic rings of this compound are predisposed to engage in π-stacking interactions, which are a cornerstone of supramolecular assembly in aromatic compounds. mdpi.com These interactions arise from the electrostatic and van der Waals forces between the delocalized π-electron systems of the rings.

In the crystal structures of related N-benzylideneaniline derivatives, the two aromatic rings are typically twisted with respect to each other, with dihedral angles that can vary significantly. nih.gov This non-planar conformation influences how the molecules pack and engage in π-π interactions. Common π-stacking arrangements include parallel-displaced and T-shaped (edge-to-face) geometries. The specific arrangement adopted is a delicate balance between maximizing attractive π-π interactions and minimizing steric hindrance.

The presence of the electron-withdrawing bromine atom on one of the phenyl rings can modulate the quadrupolar moment of that ring, potentially leading to more specific and directional π-stacking arrangements compared to unsubstituted N-benzylideneaniline. Furthermore, the bromine atom itself can participate in halogen-π interactions, where the electrophilic region of the bromine atom (the σ-hole) interacts with the nucleophilic π-face of an aromatic ring of a neighboring molecule.

Self-Assembly and Molecular Recognition Processes

The combination of weak hydrogen bonds, π-stacking, and potential halogen bonds provides a rich set of tools for the self-assembly of this compound into well-defined supramolecular architectures. mdpi.com These non-covalent interactions work in concert to guide the molecules into specific packing motifs, such as herringbone or layered structures, in the crystalline state.

The process of molecular recognition, where molecules selectively bind to one another, is also governed by these same intermolecular forces. The specific geometry and electronic properties of this compound would allow it to recognize and interact with other molecules that have complementary shapes and electronic features.

A noteworthy interaction that can play a role in the stability and conformation of imines is the n→π* interaction. rsc.orgresearchgate.net This involves the donation of electron density from a lone pair (n) of one atom into the antibonding orbital (π) of a nearby π-system, such as the C=N bond. While often considered in an intramolecular context, intermolecular n→π interactions can also contribute to the stabilization of certain crystal packing arrangements.

The bromine atom introduces the possibility of halogen bonding, a highly directional interaction where the bromine atom acts as a halogen bond donor to a Lewis basic site on an adjacent molecule. rsc.orgnih.gov This interaction could be a key determinant in the self-assembly process, leading to the formation of robust and predictable supramolecular synthons.

Table 2: Summary of Supramolecular Interactions for this compound

Interaction TypeKey Molecular Features InvolvedPotential Role in Supramolecular Structure
Hydrogen BondingAromatic C-H, Imine N, BromineDirectional control of molecular packing
π-StackingPhenyl and Bromophenyl RingsFormation of stacked or layered assemblies
Halogen BondingBromine Atom (σ-hole)Formation of specific and directional synthons
n→π* InteractionsImine N lone pair, C=N π* orbitalConformational stabilization and packing

Q & A

Q. What synthetic methodologies are optimized for preparing 1-(3-bromophenyl)-N-phenylmethanimine, and how can purity be ensured?

Microwave-assisted Claisen-Schmidt condensation is a high-yield approach (e.g., 62–87% yields for analogous halogenated chalcones). Critical steps include precise stoichiometric control of 3-bromobenzaldehyde and aniline derivatives under microwave irradiation, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires ¹H/¹³C NMR, FT-IR, and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

¹H NMR is critical for confirming imine bond formation (δ 8.3–8.5 ppm for CH=N protons). ¹³C NMR resolves aromatic carbons and the imine carbon (δ ~160 ppm). UV-Vis spectroscopy identifies π→π* and n→π* transitions, while FT-IR confirms C=N stretches (~1600–1650 cm⁻¹) .

Q. How can researchers assess the electronic properties of the bromophenyl substituent?

Hammett constants (σ values) predict electron-withdrawing effects of the -Br group. Computational tools like DFT (B3LYP/6-311++G(d,p)) calculate charge distribution, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity .

Q. What solvent systems are optimal for recrystallization?

Mixed polar/non-polar solvents (e.g., dichloromethane/hexane) yield high-purity crystals. Slow evaporation at 4°C minimizes impurities. Single-crystal X-ray diffraction (if feasible) resolves molecular packing .

Advanced Research Questions

Q. How do electronic effects of the 3-bromophenyl group influence hydroboration or catalytic reduction reactions?

The -Br group’s electron-withdrawing nature accelerates hydroboration by polarizing the imine bond. In catalytic reductions (e.g., with NaBH₄ or Zintl clusters), steric hindrance from bromine may slow kinetics, requiring tailored catalysts (e.g., [Na(18-c-6)]₂[1]) .

Q. What computational strategies predict nonlinear optical (NLO) properties in derivatives?

DFT-based analyses (hyperpolarizability, β) using Gaussian09 with CAM-B3LYP functionals quantify NLO responses. Natural bond orbital (NBO) analysis identifies charge transfer interactions critical for designing optoelectronic materials .

Q. How does this compound interact with transition metals in coordination chemistry?

The imine nitrogen and bromine act as donor sites. Complexation with Fe(III) in the presence of 4-aminoantipyrine forms colored adducts (λmax 450–550 nm), studied via Job’s method and molar ratio plots. Stability constants (log K) are determined spectrophotometrically .

Q. What strategies resolve contradictions in cytotoxic activity data across halogenated analogs?

Structure-activity relationship (SAR) modeling identifies steric and electronic factors. For example, bulky substituents (e.g., isopropyl in position 4) enhance cytotoxicity (IC₅₀ ~22 µg/mL vs. MCF-7 cells) by improving membrane permeability. Dose-response assays with triplicate replicates minimize variability .

Q. How can reaction mechanisms involving this imine be validated experimentally?

Isotopic labeling (e.g., ¹⁵N in the imine group) tracked via NMR monitors bond cleavage/formation. Kinetic studies under varying temperatures and solvents (polar aprotic vs. protic) elucidate rate-determining steps .

Q. What role does the compound play in surface chemistry or interfacial reactions?

Imines adsorb onto indoor surfaces (e.g., silica or paint), altering indoor air quality. In situ microspectroscopic imaging (ATR-FTIR, ToF-SIMS) quantifies adsorption kinetics and oxidative degradation pathways under UV/ozone exposure .

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